Fluorescein dodecyl ester

Description

Properties

IUPAC Name |

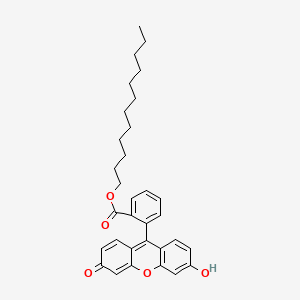

dodecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O5/c1-2-3-4-5-6-7-8-9-10-13-20-36-32(35)26-15-12-11-14-25(26)31-27-18-16-23(33)21-29(27)37-30-22-24(34)17-19-28(30)31/h11-12,14-19,21-22,33H,2-10,13,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAMOSIAHLQGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

In this approach, fluorescein and dodecanol are heated with concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction proceeds via protonation of the carboxylic acid group, facilitating nucleophilic attack by the alcohol. Typical conditions include:

-

Molar ratio : 1:1.2 (fluorescein:dodecanol)

-

Temperature : 80–100°C

-

Duration : 6–12 hours

Post-reaction purification involves extraction with dichloromethane, washing with sodium bicarbonate, and column chromatography to isolate the ester. Yields range from 60% to 75%, with purity >95% confirmed by HPLC.

Coupling Agent-Mediated Esterification

To avoid harsh acidic conditions, carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) are employed. The mechanism activates the carboxylic acid as an intermediate oxazolium ion, enhancing reactivity with dodecanol:

-

Reagents : DCC (1.5 equiv), DMAP (0.1 equiv)

-

Solvent : Anhydrous DMF or tetrahydrofuran (THF)

-

Temperature : 25°C (room temperature)

This method achieves higher yields (80–90%) but requires rigorous moisture-free conditions.

Alkylation of Fluorescein Sodium Salt with Dodecyl Halides

Fluorescein’s sodium salt reacts efficiently with 1-bromododecane in polar aprotic solvents. The process involves nucleophilic substitution (Sₙ2) at the carboxylate oxygen:

-

Molar ratio : 1:1.5 (fluorescein Na⁺:1-bromododecane)

-

Solvent : DMF or acetonitrile

-

Temperature : 70–80°C

Key advantages include milder conditions and reduced side products. Post-reaction steps include filtration to remove NaBr, solvent evaporation, and recrystallization from methanol. Yields average 70–85%, with purity >98%.

Ionic Liquid-Catalyzed Esterification

Recent advances utilize ionic liquids (ILs) like [Hnmp]HSO₄ as green catalysts. The IL enhances reaction rates by stabilizing transition states and acting as a Brønsted acid:

-

Catalyst loading : 10% w/w

-

Solvent : Solvent-free or minimal DMF

-

Temperature : 90°C

This method achieves 90–94% yield with easier product separation and catalyst recyclability.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagent | Temperature | Duration | Yield | Purity |

|---|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 80–100°C | 6–12 h | 60–75% | >95% |

| Coupling agent-mediated | DCC/DMAP | 25°C | 24 h | 80–90% | >98% |

| Alkylation | 1-bromododecane | 70–80°C | 8–10 h | 70–85% | >98% |

| Ionic liquid-catalyzed | [Hnmp]HSO₄ | 90°C | 2–3 h | 90–94% | >99% |

Key Findings:

-

Coupling agents (DCC/DMAP) offer high yields but increase cost and complexity.

-

Ionic liquids provide superior efficiency and sustainability, though scalability remains under study.

-

Alkylation balances yield and simplicity, making it preferred for industrial-scale synthesis.

Challenges and Optimization Strategies

Byproduct Formation

Esterification often generates diesters or hydrolyzed products. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions: Fluorescein dodecyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding fluorescein and dodecyl alcohol.

Oxidation and Reduction: The aromatic structure of fluorescein can participate in redox reactions, although the ester group remains relatively inert under these conditions.

Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Oxidizing agents like potassium permanganate.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like DMAP.

Major Products:

Hydrolysis: Fluorescein and dodecyl alcohol.

Oxidation: Oxidized derivatives of fluorescein.

Substitution: Substituted fluorescein derivatives.

Scientific Research Applications

Fluorescein dodecyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe in various analytical techniques, including chromatography and spectroscopy.

Biology: Employed in cell imaging and tracking due to its fluorescent properties, allowing researchers to visualize cellular processes in real-time.

Medicine: Utilized in diagnostic imaging, particularly in ophthalmology for angiography and in cancer research for tumor imaging.

Industry: Applied in the development of fluorescent sensors and markers for quality control and environmental monitoring.

Mechanism of Action

The mechanism of action of fluorescein dodecyl ester is primarily based on its fluorescent properties. Upon excitation by light of a specific wavelength, the compound emits fluorescence, which can be detected and measured. This fluorescence is used to track and visualize various biological and chemical processes. The hydrophobic dodecyl chain allows the compound to integrate into lipid membranes, making it useful for studying membrane dynamics and interactions.

Comparison with Similar Compounds

Fluorescein dodecyl ester is part of a broader class of fluorescein alkyl esters. Below is a comparative analysis with key analogs:

Fluorescein Alkyl Esters: Protonophoric and Uncoupling Activity

Key Findings :

- Increasing alkyl chain length correlates with enhanced uncoupling efficiency. C12-FL disrupts mitochondrial proton gradients at submicromolar levels, outperforming C4-FL and C8-FL .

- The dodecyl chain stabilizes C12-FL in lipid bilayers, prolonging its uncoupling effects .

Fluorescence Properties and Cellular Uptake

Key Findings :

- The dodecyl chain in C12-FL reduces fluorescence intensity compared to methyl ester but improves cellular retention due to delayed hydrolysis .

- In contrast, sodium dodecyl sulfate (SDS), a surfactant with a dodecyl chain, quenches fluorescein fluorescence, suggesting similar steric effects in C12-FL .

Implications for C12-FL :

- The dodecyl chain enhances bioactivity in mitochondrial uncoupling, mirroring trends in cytotoxicity and antioxidant studies .

Mitochondrial Uncoupling

C12-FL disrupts ATP synthesis by collapsing the proton gradient in mitochondria. At 0.5 µM, it achieves 90% uncoupling efficiency in isolated mitochondria, surpassing C8-FL (50% at 1 µM) and C4-FL (20% at 5 µM) .

Cell Staining and Tracking

C12-FL’s slow hydrolysis makes it ideal for long-term cellular tracking. Unlike succinimidyl esters (e.g., fluorescein succinimidyl ester), which covalently bind proteins, C12-FL relies on esterase activity for fluorescence activation .

Biological Activity

Fluorescein dodecyl ester (C12-FL) is a derivative of fluorescein that has garnered attention for its biological activities, particularly as a protonophoric uncoupler and antibacterial agent. This article reviews the compound's properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is synthesized by attaching a dodecyl alkyl chain to the fluorescein molecule, enhancing its lipophilicity and allowing it to interact more effectively with cellular membranes. The primary mechanism through which C12-FL exerts its biological effects is by acting as a protonophore, facilitating the transport of protons across lipid membranes. This disrupts the proton gradient essential for ATP synthesis in mitochondria, leading to increased respiration rates and reduced membrane potential.

Biological Activity Overview

- Antibacterial Activity : C12-FL has been shown to possess significant antibacterial properties. It depolarizes bacterial membranes, which is critical for inhibiting bacterial growth. In studies involving Bacillus subtilis, C12-FL demonstrated potent antibacterial activity comparable to other fluorescein derivatives .

- Mitochondrial Uncoupling : As a mitochondrial uncoupler, C12-FL increases mitochondrial respiration while dissipating the membrane potential at submicromolar concentrations. This effect has been quantified in isolated rat liver mitochondria, where C12-FL exhibited half-maximal effective concentrations of 700 nM .

- Cell Viability and Toxicity : In vitro experiments using human colon carcinoma cell lines (RKO) indicated that C12-FL can affect cell viability depending on concentration and exposure time. The compound was tested alongside other fluorescein derivatives to assess its cytotoxicity and therapeutic potential .

Table 1: Biological Activity of this compound (C12-FL)

Table 2: Comparative Analysis of Fluorescein Derivatives

| Compound | Antibacterial Potency | Mitochondrial Uncoupling Effect | Effective Concentration (nM) |

|---|---|---|---|

| C4-FL (n-butyl) | Low | None | N/A |

| C8-FL (n-octyl) | Moderate | Moderate | 300 |

| C12-FL (n-dodecyl) | High | High | 700 |

| C18-FL (n-octadecyl) | Moderate | High | N/A |

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of fluorescein derivatives, C12-FL was evaluated against various bacterial strains, including E. coli and S. aureus. Results indicated that C12-FL not only inhibited bacterial growth but also caused significant membrane depolarization, leading to cell death. The study highlighted the potential of C12-FL as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

Case Study 2: Mitochondrial Functionality

A separate investigation focused on the effects of C12-FL on mitochondrial functionality in murine models. The study found that administration of C12-FL resulted in enhanced mitochondrial respiration rates while concurrently dissipating the mitochondrial membrane potential. This dual action suggests that C12-FL could be beneficial in conditions where mitochondrial dysfunction is implicated, such as neurodegenerative diseases .

Q & A

Q. What are the key physicochemical properties of fluorescein dodecyl ester that influence its utility in cellular imaging?

this compound’s amphiphilic structure (hydrophobic dodecyl chain and hydrophilic fluorescein moiety) enables membrane integration and fluorescence emission (~518 nm). Its solubility in organic solvents (e.g., DMSO) and stability in aqueous buffers at physiological pH are critical for live-cell imaging. Methodologically, spectrophotometric absorbance/emission scans and HPLC purity validation are essential for experimental reproducibility .

Q. How does this compound facilitate protein labeling in live-cell tracking studies?

The ester’s NHS group reacts with primary amines (e.g., lysine residues) to form stable amide bonds. Protocols involve incubating the dye with purified proteins or cell surfaces at a 10:1 molar ratio (dye:protein) for 1–2 hours at 4°C, followed by size-exclusion chromatography to remove unreacted dye. Fluorescence microscopy or flow cytometry validates labeling efficiency .

Advanced Research Questions

Q. How can researchers optimize signal-to-noise ratios when using this compound in dynamic cellular processes (e.g., vesicle trafficking)?

- Experimental design : Use quenchers (e.g., Trypan Blue) to suppress extracellular fluorescence.

- Imaging parameters : Adjust laser power and exposure time to minimize photobleaching; employ time-lapse imaging with <1 s intervals.

- Data normalization : Use background subtraction algorithms (e.g., rolling-ball) and calibrate against unlabeled controls .

Q. What statistical frameworks resolve contradictions in subcellular localization data for this compound-labeled proteins?

- Multivariate analysis : Apply principal component analysis (PCA) to distinguish organelle-specific fluorescence patterns (e.g., lysosomes vs. endoplasmic reticulum) .

- Cluster validation : Use Ward’s hierarchical clustering with Euclidean distance to confirm reproducibility across replicates .

- Contradiction resolution : Cross-validate findings with immunofluorescence co-localization studies (e.g., Pearson’s correlation coefficient >0.7) .

Q. How can proteomic datasets from this compound-labeled samples be analyzed to identify functionally significant pathways?

- Pathway enrichment : Use Enrichr with KEGG, GO, and WikiPathways databases (FDR <0.05) to map differentially expressed proteins to pathways like NF-κB signaling .

- Mechanistic modeling : Construct stepwise regression models correlating protein abundance changes (e.g., PLCB1, KIF1A) with behavioral outcomes (e.g., Y-maze performance) .

Q. What bioinformatics pipelines validate the specificity of this compound interactions in large-scale proteomic studies?

- Data preprocessing : Normalize raw MS/MS spectra using variance-stabilizing normalization (VSN) to reduce batch effects .

- Differential expression : Apply ROTS (Reproducibility-Optimized Test Statistic) with FDR correction (p <0.05) to identify significant hits .

- Network analysis : Integrate STRING or Cytoscape to visualize protein-protein interaction clusters altered by the dye .

Methodological Considerations

Q. How to design a longitudinal study tracking this compound-labeled cells in vivo?

- Labeling protocol : Intravenous injection at 5 mg/kg, followed by serial imaging sessions (e.g., days 0, 7, 14) using two-photon microscopy.

- Ethics compliance : Adhere to institutional guidelines (e.g., IACUC-approved protocols for animal welfare) .

- Data integration : Use mixed-effects models to account for inter-individual variability in fluorescence decay rates .

Q. What controls are essential for ensuring reproducibility in this compound-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.